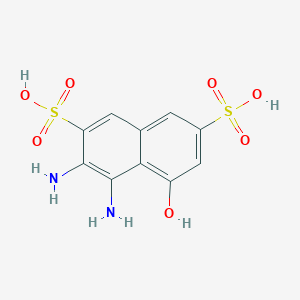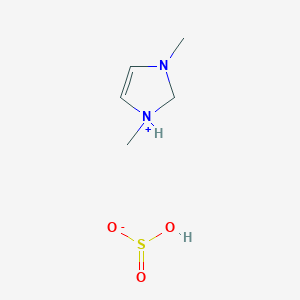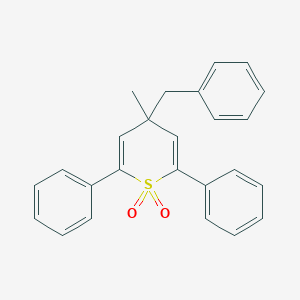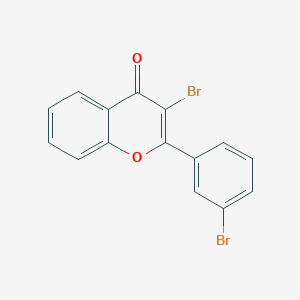
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine is a fluorinated amino acid derivative The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine typically involves the acylation of 2-methylalanine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which can have enhanced stability and bioavailability.
Biology: The compound is studied for its potential to modify enzyme activity and protein-protein interactions due to its unique fluorinated structure.
Industry: The compound can be used in the production of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which can alter the conformation and activity of proteins and enzymes. The compound may also interact with specific molecular targets, such as enzyme active sites or receptor binding domains, to modulate their function.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutanol: A related compound with similar fluorinated structure but different functional groups.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated compound used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutanoyl chloride: The acylating agent used in the synthesis of N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine.
Uniqueness
This compound is unique due to its combination of a fluorinated acyl group and an amino acid backbone. This structure imparts both the reactivity of the fluorinated group and the biological relevance of the amino acid, making it a versatile compound for various applications.
Propiedades
Número CAS |
880353-20-8 |
|---|---|
Fórmula molecular |
C8H8F7NO3 |
Peso molecular |
299.14 g/mol |
Nombre IUPAC |
2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H8F7NO3/c1-5(2,4(18)19)16-3(17)6(9,10)7(11,12)8(13,14)15/h1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
GLLTUKTVAHGIDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)





